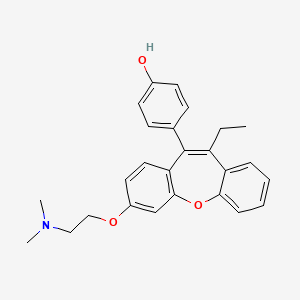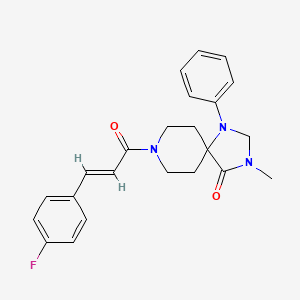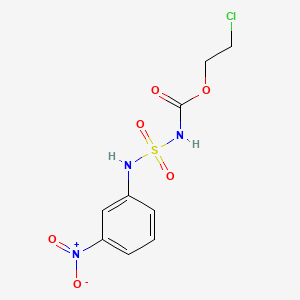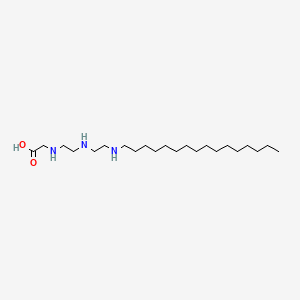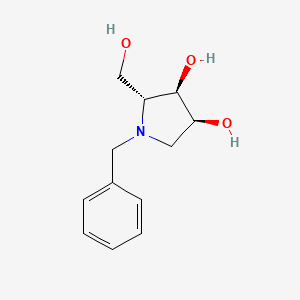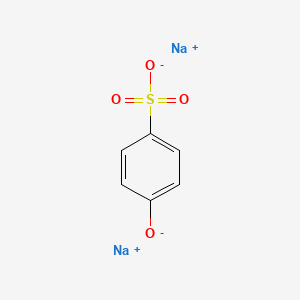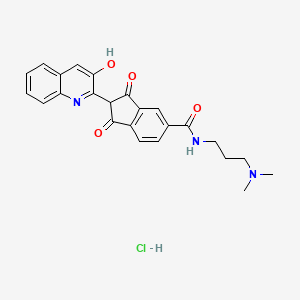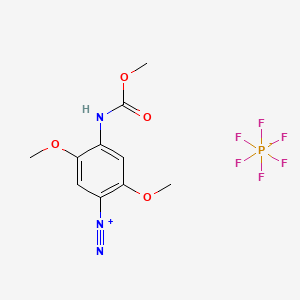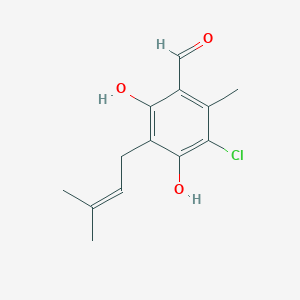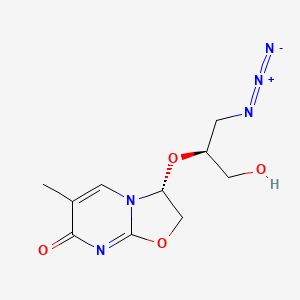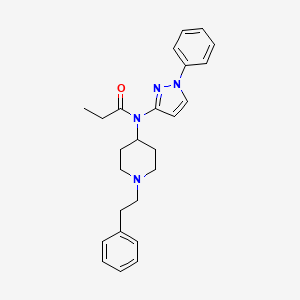
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It is characterized by its complex structure, which includes a piperidine ring, a phenethyl group, and a phenylpyrazole moiety.
Preparation Methods
The synthesis of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenylpyrazole Moiety: The phenylpyrazole moiety is synthesized separately and then coupled with the piperidine derivative.
Final Coupling Reaction: The final step involves the coupling of the piperidine derivative with the phenylpyrazole moiety to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic effects, particularly in the development of new drugs targeting neurological and psychiatric disorders.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)propanamide can be compared with other piperidine derivatives and phenylpyrazole compounds. Similar compounds include:
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-(1-phenethyl-4-piperidyl)-N-(1-phenylpyrazol-3-yl)butanamide: This compound has a butanamide group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
425644-24-2 |
|---|---|
Molecular Formula |
C25H30N4O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]-N-(1-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C25H30N4O/c1-2-25(30)29(24-16-20-28(26-24)22-11-7-4-8-12-22)23-14-18-27(19-15-23)17-13-21-9-5-3-6-10-21/h3-12,16,20,23H,2,13-15,17-19H2,1H3 |
InChI Key |
QHVISDICNMQANG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



